molecular formula C22H24N2O2S3 B229250 N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE

N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE

Cat. No.: B229250
M. Wt: 444.6 g/mol
InChI Key: HXWRBHAECABTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE: is a complex organic compound characterized by multiple sulfanyl and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Intermediate Compounds: The initial steps involve the synthesis of cyclopropylamine and its subsequent reaction with other reagents to form intermediate compounds.

    Thioether Formation:

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfanyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-({4-[(2,5-dimethylphenyl)sulfanyl]phenyl}amino)-2-oxoethyl]-N-methyl-2-oxoethanaminium: A structurally similar compound with different substituents on the phenyl rings.

    N-cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: Another related compound with a boron-containing group.

Uniqueness

N-CYCLOPROPYL-2-({4-[(4-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)ACETAMIDE is unique due to its multiple sulfanyl groups and cyclopropylamine moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N2O2S3

Molecular Weight

444.6 g/mol

IUPAC Name

N-cyclopropyl-2-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]sulfanylphenyl]sulfanylphenyl]sulfanylacetamide

InChI

InChI=1S/C22H24N2O2S3/c25-21(23-15-1-2-15)13-27-17-5-9-19(10-6-17)29-20-11-7-18(8-12-20)28-14-22(26)24-16-3-4-16/h5-12,15-16H,1-4,13-14H2,(H,23,25)(H,24,26)

InChI Key

HXWRBHAECABTJP-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC(=O)NC4CC4

Canonical SMILES

C1CC1NC(=O)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC(=O)NC4CC4

Origin of Product

United States

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